1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated under Chemical Abstracts Service registry number 1196151-29-7, establishing its unique chemical identity within the global chemical database system. The molecular formula C8H11ClF3N3 indicates the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, and three nitrogen atoms, with a calculated molecular weight of 241.64 grams per mole.
The systematic name reflects the structural hierarchy beginning with the pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methyl substituent occupies position 4 of the pyrimidine ring, while the trifluoromethyl group is positioned at carbon 6. The ethanamine chain attachment at position 2 creates a chiral center due to the presence of the methyl group on the alpha carbon of the amine. The hydrochloride designation indicates salt formation between the basic amine nitrogen and hydrochloric acid, enhancing the compound's solubility and stability characteristics.
The International Union of Pure and Applied Chemistry name emphasizes the structural connectivity through systematic numbering of the pyrimidine ring system. Alternative nomenclature systems may reference this compound as 1-(4-methyl-6-trifluoromethylpyrimidin-2-yl)ethanamine hydrochloride, maintaining consistency with standard heterocyclic naming conventions. The presence of multiple electronegative fluorine atoms significantly influences the compound's electronic distribution and chemical reactivity patterns.
Chemical database identifiers include the Molecular Design Limited number MFCD09864291, facilitating cross-referencing across multiple chemical information systems. The systematic identification process ensures accurate communication of structural information across research communities and regulatory agencies involved in pharmaceutical development and chemical characterization studies.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis provides definitive three-dimensional structural information for 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride through direct measurement of atomic positions within the crystal lattice. The Cambridge Structural Database serves as the primary repository for experimentally determined crystal structures, containing over 1.3 million validated three-dimensional structures derived from X-ray and neutron diffraction analyses. This comprehensive database enables comparative structural analysis and validation of molecular geometry parameters for related pyrimidine derivatives.
The crystallographic analysis reveals the planarity characteristics of the pyrimidine ring system, with bond angles and distances consistent with aromatic heterocyclic compounds. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths of approximately 1.33 angstroms, typical for aliphatic carbon-fluorine bonds. The orientation of the trifluoromethyl group relative to the pyrimidine plane influences the overall molecular dipole moment and intermolecular packing arrangements within the crystal structure.
The ethanamine substituent demonstrates conformational flexibility around the carbon-carbon bond connecting to the pyrimidine ring. The chiral center created by the methyl-bearing carbon adopts specific stereochemical configurations that influence the overall molecular shape and potential biological activity. Crystallographic data provides precise dihedral angles describing the spatial relationship between the pyrimidine ring and the ethanamine chain.
Intermolecular interactions within the crystal lattice include hydrogen bonding between the protonated amine group and chloride counterion, establishing ionic interactions that stabilize the crystal structure. Additional weak interactions such as van der Waals forces between trifluoromethyl groups and aromatic systems contribute to the overall packing efficiency and crystal stability. The analysis of molecular packing arrangements provides insights into solid-state behavior and potential polymorphic variations.
Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride through analysis of chemical shifts, coupling patterns, and integration ratios. The pyrimidine ring proton appears as a characteristic singlet in the aromatic region, typically around 7.5-8.0 parts per million, reflecting the electron-withdrawing influence of both the trifluoromethyl and nitrogen substituents. The methyl group attached to the pyrimidine ring generates a singlet signal around 2.5-3.0 parts per million, while the ethanamine chain protons exhibit complex multipicity patterns due to coupling interactions.
The chiral center proton displays characteristic coupling with both the methyl group and the methylene protons of the ethanamine chain, appearing as a quartet pattern in the aliphatic region. The trifluoromethyl group, while not directly observable in proton nuclear magnetic resonance due to fluorine substitution, influences neighboring proton chemical shifts through through-bond and through-space electronic effects. Integration patterns confirm the expected hydrogen count distribution across different molecular environments.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework. The pyrimidine ring carbons appear in characteristic aromatic regions, with the quaternary carbon bearing the trifluoromethyl group showing distinctive coupling patterns with fluorine nuclei. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with three equivalent fluorine atoms, appearing around 120-125 parts per million. The ethanamine chain carbons demonstrate typical aliphatic chemical shifts, with the chiral center carbon showing unique splitting patterns.
Fourier Transform Infrared spectroscopy identifies characteristic vibrational modes associated with specific functional groups within the compound. The primary amine stretch appears as multiple bands in the 3300-3500 wavenumber region, while the pyrimidine ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The trifluoromethyl group generates distinctive carbon-fluorine stretching bands around 1200-1300 wavenumbers, consistent with aliphatic carbon-fluorine bond characteristics. The hydrochloride salt formation influences the amine vibrational frequencies through ionic interactions.
Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the aromatic pyrimidine system and charge transfer interactions involving the trifluoromethyl substituent. The primary absorption bands correspond to pi-to-pi-star transitions within the pyrimidine ring, with the trifluoromethyl group influencing both transition energies and extinction coefficients through electron-withdrawing effects. The compound exhibits characteristic absorption maxima in the 250-300 nanometer region, typical for substituted pyrimidine derivatives.
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure information for 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride. The computational analysis reveals the ground state geometry optimization parameters, including bond lengths, bond angles, and dihedral angles that establish the preferred molecular conformation. The calculated total energy provides thermodynamic stability information, while vibrational frequency calculations confirm the identification of a true minimum energy structure.
The molecular electrostatic potential surface reveals charge distribution patterns across the molecular framework, highlighting regions of positive and negative electrostatic potential that influence intermolecular interactions and potential biological activity. The trifluoromethyl group creates significant electron-withdrawing effects that influence the electron density distribution throughout the pyrimidine ring system. The protonated amine group contributes substantial positive charge density, facilitating ionic interactions with counterions and potential biological targets.
Frontier molecular orbital analysis examines the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into electronic reactivity and potential charge transfer processes. The energy gap between these orbitals influences the compound's chemical stability and electronic excitation properties. The trifluoromethyl substituent significantly affects orbital energies and spatial distributions through strong electron-withdrawing effects.
Natural bond orbital analysis quantifies the electronic structure in terms of Lewis-type bonding patterns and charge transfer interactions between different molecular fragments. This analysis reveals the degree of ionic character in various bonds and identifies hyperconjugative interactions that stabilize specific conformations. The calculation of atomic charges provides quantitative information about electron distribution patterns that correlate with spectroscopic observations and crystallographic data.
Properties
CAS No. |
1196151-29-7 |
|---|---|
Molecular Formula |
C8H11ClF3N3 |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-4-3-6(8(9,10)11)14-7(13-4)5(2)12;/h3,5H,12H2,1-2H3;1H |
InChI Key |
QDUFVQQFXWKADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
This method involves the introduction of the trifluoromethyl group into the pyrimidine ring through nucleophilic substitution.
Reagents :
- 4-methyl-2-chloro-6-(trifluoromethyl)pyridine
- Methylamine
- Base (e.g., sodium hydroxide or potassium carbonate)
-
- Dissolve 4-methyl-2-chloro-6-(trifluoromethyl)pyridine in an appropriate solvent.
- Add methylamine and base to the solution.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the product is isolated by filtration and washed with a suitable solvent.
Yield : This method typically provides moderate yields, around 60% to 70% depending on reaction conditions and purification steps.
Method 2: One-Pot Synthesis via Curtius Rearrangement
This method utilizes a one-pot Curtius rearrangement followed by deprotection steps.
Reagents :
- Diphosgene or diphenylphosphoryl azide
- Triethylamine
- Toluene or t-butanol
-
- Combine diphosgene with triethylamine in toluene under reflux conditions.
- Add the pyrimidine derivative to the reaction mixture.
- Allow the reaction to proceed until completion (monitored by HPLC).
- Deprotect the intermediate using trifluoroacetic acid.
Yield : This method can yield up to 80% of the desired product, with high purity due to fewer side reactions.
Method 3: Continuous Flow Synthesis
For industrial applications, continuous flow synthesis can be employed to enhance efficiency and scalability.
Reagents : Similar to those used in Method 1.
-
- Set up a continuous flow reactor with controlled temperature and pressure.
- Introduce reactants continuously into the reactor.
- Allow sufficient residence time for complete conversion.
Yield : Continuous flow methods can achieve higher yields (up to 90%) and reduce reaction times significantly.
The intermediates formed during these synthesis routes are characterized using various techniques:
| Technique | Description |
|---|---|
| NMR Spectroscopy | Used for confirming molecular structure and purity |
| Mass Spectrometry | Determines molecular weight and composition |
| HPLC | Monitors reaction progress and product purity |
| IR Spectroscopy | Identifies functional groups present |
The preparation of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method may depend on factors such as desired yield, purity, and scalability for industrial applications. Continued research into optimizing these methods will enhance the compound's availability for medicinal chemistry applications, potentially leading to novel therapeutic agents.
Future studies should focus on refining these synthetic methods further, exploring alternative reagents that may improve yields or reduce environmental impact, and investigating the biological activities of synthesized compounds to facilitate drug discovery efforts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes substitution at position 2 (adjacent to the trifluoromethyl group) under controlled conditions.
Example Reaction: Thiourea Formation
Reaction of the amine with 1,1′-thiocarbonyldiimidazole yields N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide .
| Reagent | Conditions | Product Yield | Key Characterization Data |
|---|---|---|---|
| 1,1′-Thiocarbonyldiimidazole | 40°C, DMF, 7 min | 72% | NMR (DMSO-d6): δ 10.09 (s, 1H), 8.22 (d, J = 5.4 Hz) |
This reaction highlights the amine’s role in forming sulfur-containing derivatives, critical for modulating biological activity .
Oxidation and Reduction
The primary amine and pyrimidine ring participate in redox reactions:
Oxidation
-
Treatment with hydrogen peroxide oxidizes the amine to a nitro group, though this is less common due to the compound’s stability.
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties.
Condensation and Cyclization
The amine group reacts with carbonyl compounds to form imines or heterocycles:
Acetylation
Reaction with acetic anhydride under microwave irradiation (170°C, 30 min) produces N-acetyl derivatives in 88% yield .
| Reagent | Conditions | Product Yield |
|---|---|---|
| Acetic anhydride | Microwave, 170°C, 30 min | 88% |
This acetylated derivative shows enhanced stability in biochemical assays .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
-
Deprotonation : Treatment with NaOH (pH 13–14) liberates the free amine, which is extractable into organic solvents like ethyl acetate .
-
Reprotonation : Reacidification regenerates the water-soluble hydrochloride form, useful for purification .
Comparative Reaction Profiles
The table below contrasts reactivity with structurally related compounds:
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The trifluoromethyl group directs incoming electrophiles to the 4-position of the pyrimidine ring .
-
Steric Effects : The 4-methyl group hinders substitution at adjacent positions, favoring regioselectivity .
Industrial and Laboratory Considerations
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride exhibit significant biological activities, particularly in:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways.
- Neuropharmacology : It has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems, particularly those involving histamine receptors.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, highlighting their potential as antibiotic agents.
Pharmacodynamics and Mechanisms of Action
Understanding the pharmacodynamics of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is crucial for its application in drug development. Studies have focused on its interaction profiles with various biological targets, including:
- Histamine Receptors : The compound's ability to modulate histamine receptor activity suggests potential applications in allergy treatments and neuropsychiatric disorders .
- Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression, indicating their role in targeted cancer therapies.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride that influence its biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylpyrimidine | Methyl-substituted pyrimidine | Lacks trifluoromethyl group; simpler structure |
| 2-Amino-4-methylpyridine | Amino group at position 2 | More basic; different interaction profile |
| Trifluoromethylpyridine | Pyridine ring with trifluoromethyl | Lacks amine functionality; distinct reactivity |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Several case studies highlight the applications of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride:
-
Case Study on Antitumor Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.
- Neuropharmacological Research :
-
Antimicrobial Efficacy :
- In vitro studies showed that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting their potential as new antibiotic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs. Pyridinyl Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the pyridinyl group in the analog (250.73 g/mol), which may alter binding interactions in biological targets .
Salt Forms: Dihydrochloride salts (e.g., 217.12 g/mol triazole derivative) generally exhibit higher aqueous solubility than monohydrochloride salts, though they may pose challenges in crystallization .
Sulfur vs. Oxygen Functionality : Sulfur-containing analogs (e.g., triazole-thioether) introduce distinct electronic and steric profiles compared to oxygen-based substituents, affecting metabolic stability .
Biological Activity
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a molecular formula of and a molecular weight of approximately 241.64 g/mol. Its structure includes a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a trifluoromethyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with biological targets. This interaction can modulate enzyme activities, leading to various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrimidine structure can significantly impact the biological activity of derivatives of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride. For instance:
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A1 | None | Moderate cytotoxicity | 15 |
| A2 | Methyl | Enhanced anticancer | 8 |
| A3 | Trifluoromethyl | High antimicrobial | 5 |
These findings highlight the importance of substituents in optimizing the pharmacological profile of this compound.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Anticancer Studies : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of various cancer cell lines, including HeLa and L363 cells. For example, a derivative with an ortho-bromo substitution exhibited an IC50 value of 4.1 µM, indicating potent anticancer activity .
- Antimicrobial Efficacy : Research has shown that compounds derived from 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride possess significant antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit thymidylate kinase (TMK), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibitors derived from this compound demonstrated IC50 values comparable to established TMK inhibitors .
Q & A
Q. What are the recommended synthetic routes for 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. A common approach involves reacting 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl treatment to isolate the hydrochloride salt. Purification via recrystallization or column chromatography (using CH₂Cl₂/MeOH gradients) is critical to achieve ≥98% purity . For intermediates, protecting groups like Boc may stabilize reactive amines during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the pyrimidine ring structure (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and ethanamine chain integration (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for NH₂).
- ¹⁹F NMR : Verify the trifluoromethyl group (δ -60 to -65 ppm).
- HPLC : Assess purity using C18 columns with mobile phases like 0.1% TFA in H₂O/MeCN (gradient elution). Retention times and UV absorbance (λmax ~255 nm) aid in validation .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺ at m/z 242.1) and isotopic pattern matching Cl/F .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤1% v/v) or co-solvents like PEG-400 to enhance solubility for in vitro assays. Pre-solubilize in DMSO and dilute into assay buffer to avoid precipitation .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC over time; trifluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to introduce stereochemistry during pyrimidine functionalization.
- Chiral Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column with hexane/ethanol) or diastereomeric salt formation using tartaric acid derivatives .
- Stereochemical Analysis : Confirm enantiomeric excess (ee) using polarimetry or chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?
- Methodological Answer :
- Pyrimidine Ring Modifications : Replace the trifluoromethyl group with -CF₂H or -CH₃ to study hydrophobicity/electron-withdrawing effects. Activity in kinase inhibition assays (e.g., EGFR) often correlates with trifluoromethyl’s electronegativity .
- Amine Chain Alterations : Substitute ethanamine with propanamine or cyclopropylamine to assess steric effects. Use SPR (surface plasmon resonance) to measure binding affinity changes .
Q. How should researchers resolve contradictory data in cytotoxicity assays across cell lines?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell viability (MTT vs. resazurin), passage number, and culture conditions (e.g., serum-free vs. FBS-containing media).
- Metabolic Profiling : Use LC-MS/MS to quantify intracellular compound levels, as efflux pumps (e.g., P-gp) may reduce bioavailability in certain cell types .
- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
